This suggests that the compound is either a relatively new discovery or one that has not been extensively studied yet.
The presence of the aniline group suggests the molecule could have aromatic properties, potentially making it useful in applications like liquid crystals or OLEDs [, ]. The alkoxy substituents might influence solubility and other physical properties.
Aromatic amines can have various biological activities. Further research could explore if 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline exhibits any medicinal properties.
The molecule could be of interest for synthetic organic chemists studying new reactions or developing catalysis methods.
3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline is a chemical compound characterized by its unique structure, which includes an aniline group and various alkoxy substituents. Its molecular formula is , and it has a CAS number of 1040686-09-6. The compound features a sec-butoxy group at the 3-position and an isopropoxybenzyl moiety at the nitrogen atom of the aniline, suggesting potential applications in organic synthesis and materials science due to its aromatic properties and solubility characteristics .
What sets 3-(sec-butoxy)-N-(2-isopropoxybenzyl)aniline apart from these compounds is its specific combination of alkoxy groups and the aniline structure, which may enhance its solubility and reactivity compared to simpler analogs. This unique configuration could lead to distinctive applications in both synthetic and medicinal chemistry .
Synthesis of 3-(sec-butoxy)-N-(2-isopropoxybenzyl)aniline typically involves several steps:
This compound has potential applications in various fields:
Interaction studies involving 3-(sec-butoxy)-N-(2-isopropoxybenzyl)aniline could focus on its reactivity with biological targets or other chemical species. Understanding these interactions is crucial for assessing its potential as a drug candidate or industrial chemical. Studies might include:
Several compounds share structural similarities with 3-(sec-butoxy)-N-(2-isopropoxybenzyl)aniline, including:
3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline represents a highly substituted aromatic amine compound characterized by its complex molecular architecture. The compound possesses the molecular formula C20H27NO2 with a molecular weight of 313.43 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1040686-09-6, providing a unique identifier for chemical databases and regulatory purposes. The systematic nomenclature reflects the precise positioning of functional groups, with the sec-butoxy substituent located at the 3-position of the aniline ring and the isopropoxybenzyl group attached to the nitrogen atom.
The structural complexity of this compound becomes evident when examining its constituent parts. The aniline moiety serves as the central aromatic framework, characterized by a benzene ring directly bonded to an amino group. This fundamental structure provides the compound with its basic aromatic amine properties, including electron-rich characteristics that facilitate electrophilic aromatic substitution reactions. The sec-butoxy group, representing a secondary butyl ether linkage, introduces additional steric bulk and influences the compound's solubility characteristics. Meanwhile, the isopropoxybenzyl substituent on the nitrogen atom creates a significant degree of structural complexity, potentially affecting both the compound's reactivity and its physical properties.
The three-dimensional molecular structure exhibits considerable conformational flexibility due to the presence of multiple rotatable bonds. The sec-butoxy chain can adopt various conformations, while the isopropoxybenzyl group can rotate around the nitrogen-carbon bond, creating a dynamic molecular system. This structural flexibility may influence the compound's behavior in different chemical environments and its potential interactions with other molecules. The presence of oxygen atoms in both substituents introduces additional sites for potential hydrogen bonding and dipole interactions, factors that significantly impact the compound's solubility profile and crystallization behavior.
The development of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline must be understood within the broader historical framework of aniline chemistry, which traces its origins to the mid-nineteenth century. Aniline itself was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, though he initially called this substance Crystallin. The subsequent identification and naming of aniline involved multiple scientists, including Friedlieb Runge, who isolated a similar substance from coal tar in 1834, and Carl Julius Fritzsche, who obtained an oil from indigo treatment in 1840 that he specifically termed aniline.
The pivotal moment in aniline chemistry occurred in 1856 when William Perkin identified mauveine from coal-tar benzene, leading to the development of the first synthetic dyes. This discovery fundamentally transformed the chemical industry and established aniline derivatives as crucial components in synthetic chemistry. The subsequent work of Antoine Béchamp, who developed industrial-scale production methods for aniline dyes, further solidified the importance of aniline chemistry in commercial applications. These historical developments laid the groundwork for the sophisticated aniline derivatives that emerged in the twentieth and twenty-first centuries.
The evolution from simple aniline to complex derivatives like 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline reflects the advancement of synthetic organic chemistry techniques. Modern synthetic methodologies enable the precise introduction of multiple functional groups with specific regiochemical control, allowing chemists to design molecules with tailored properties. The development of protecting group strategies, cross-coupling reactions, and selective alkylation methods has made it possible to construct highly substituted aniline derivatives that would have been inaccessible to earlier generations of chemists. This particular compound represents the culmination of these synthetic advances, demonstrating how contemporary organic chemistry can create molecular architectures of remarkable complexity and specificity.
3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline occupies a distinctive position in contemporary chemical research due to its unique structural features and potential applications. The compound's classification as an aromatic amine positions it within a broad category of molecules known for their diverse reactivity patterns and industrial utility. The presence of multiple alkoxy substituents suggests potential applications in materials science, particularly in the development of specialized polymers or as intermediates in the synthesis of more complex molecular architectures.
The structural complexity of this compound makes it particularly interesting for studies of molecular conformational dynamics and intermolecular interactions. The combination of aromatic and aliphatic components, along with multiple ether linkages, creates a molecule capable of participating in various types of non-covalent interactions. These characteristics may prove valuable in the design of molecular recognition systems or in the development of materials with specific physical properties. Research groups investigating liquid crystal behaviors, organic electronic materials, or supramolecular assemblies may find this compound's structural features particularly relevant to their work.
Contemporary applications of similar aniline derivatives include their use as curing agents in epoxy resin formulations, where the amine functionality facilitates cross-linking reactions. The specific substitution pattern of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline may confer unique properties in such applications, potentially offering improved processability or enhanced final material characteristics. Additionally, the compound's complex structure makes it a potential candidate for pharmaceutical intermediate applications, where the multiple functional groups could serve as sites for further chemical modification or as pharmacophores in drug design programs.
The synthesis of 3-(sec-butoxy)-N-(2-isopropoxybenzyl)aniline through nucleophilic substitution represents a fundamental approach in aromatic amine chemistry [1]. The nucleophilic substitution reaction involves the reaction between an alkyl halide and an aniline derivative in the presence of a base, where the nitrogen atom of the aniline acts as a nucleophile . This methodology has been extensively studied for similar sec-butoxy substituted aniline derivatives, demonstrating the versatility of this approach .
The reaction mechanism proceeds through the formation of a tetrahedral intermediate, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide [1]. For the synthesis of 3-(sec-butoxy)-N-(2-isopropoxybenzyl)aniline, the reaction typically involves sec-butyl bromide reacting with the appropriate aniline derivative under basic conditions . The reaction conditions must be carefully controlled to ensure selective alkylation at the nitrogen position rather than electrophilic aromatic substitution [3].
Research has shown that the alkylation of aniline derivatives can yield various products including primary, secondary, tertiary, and quaternary ammonium salts [4]. The selectivity of the reaction depends on the reaction conditions, including temperature, solvent, and base concentration [4]. Studies on related sec-butoxy aniline compounds have demonstrated that nucleophilic substitution reactions can be achieved with high yields when optimal conditions are employed .
Table 1: Typical Reaction Conditions for Aniline Alkylation
Parameter | Optimal Range | Reference Conditions |
---|---|---|
Temperature | 60-120°C | 80-100°C [1] |
Reaction Time | 12-24 hours | 16-18 hours |
Base Equivalents | 2.0-3.5 | 2.5-3.0 [1] |
Solvent System | Polar aprotic | Acetonitrile/DMF |
The mechanism of nucleophilic substitution in aniline alkylation involves the deprotonation of the amine group by the base, generating a nucleophilic nitrogen species that attacks the electrophilic carbon of the alkyl halide [4]. The reaction proceeds via an SN2 mechanism for primary and secondary alkyl halides, while tertiary halides may undergo competing SN1 pathways [3].
Base-catalyzed optimization plays a crucial role in the synthesis of 3-(sec-butoxy)-N-(2-isopropoxybenzyl)aniline through nucleophilic substitution routes [5]. The choice of base significantly affects both the reaction rate and selectivity, with different bases providing varying degrees of activation for the nucleophilic nitrogen [5]. Research has demonstrated that inorganic bases such as potassium carbonate and sodium hydroxide are commonly employed in these reactions [6].
The effect of base strength on reaction kinetics has been extensively studied in aniline alkylation reactions [7]. Stronger bases such as sodium hydride provide more effective deprotonation of the amine group, leading to increased nucleophilicity and faster reaction rates . However, the use of overly strong bases can lead to side reactions and decreased selectivity [7]. The optimal base selection requires balancing reactivity with selectivity to achieve maximum yields of the desired product [5].
Table 2: Base Effects on Aniline Alkylation Reactions
Base Type | Strength (pKa) | Reaction Rate | Selectivity | Yield Range |
---|---|---|---|---|
Potassium Carbonate | 10.3 | Moderate | High | 70-85% [6] |
Sodium Hydroxide | 15.7 | Fast | Moderate | 65-80% [8] |
Sodium Hydride | 35 | Very Fast | Low | 60-75% |
Triethylamine | 10.8 | Slow | High | 75-90% [5] |
The optimization of base-catalyzed reactions involves several key parameters including base concentration, reaction temperature, and reaction time [5]. Studies have shown that increasing base concentration generally increases reaction rates up to a certain point, beyond which diminishing returns are observed [7]. The optimal base concentration for most aniline alkylation reactions ranges from 1.5 to 3.0 equivalents relative to the aniline substrate [5].
Temperature effects in base-catalyzed aniline alkylation have been thoroughly investigated, with most reactions showing optimal performance in the 60-100°C range [7]. Higher temperatures can lead to increased side reactions and decomposition of sensitive functional groups, while lower temperatures result in unacceptably slow reaction rates [5]. The reaction time optimization typically involves monitoring the reaction progress through analytical techniques such as gas chromatography or high-performance liquid chromatography [7].
Continuous flow reactor technology represents a significant advancement in the industrial production of 3-(sec-butoxy)-N-(2-isopropoxybenzyl)aniline [9]. The implementation of continuous flow systems offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and reduced reaction times [9]. Research has demonstrated that continuous flow reactors can achieve higher yields and selectivities compared to conventional batch reactors for aniline synthesis [10].
The design of continuous flow systems for aniline production involves careful consideration of reactor geometry, flow rates, and residence time distribution [11]. Microfluidic channel reactors have shown particular promise for the synthesis of aniline derivatives, offering precise control over reaction conditions and the ability to scale production without significant equipment modifications [11]. Studies have reported successful implementation of continuous flow processes for related aniline compounds with residence times ranging from 10 to 50 seconds [11].
Table 3: Continuous Flow Reactor Performance Parameters
Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Reaction Time | 16-24 hours | 10-50 seconds | 1000-8000x [11] |
Yield | 70-85% | 85-95% | 1.2-1.4x [9] |
Selectivity | 75-90% | 90-98% | 1.2-1.3x [10] |
Heat Transfer | Poor | Excellent | 10-100x [9] |
The optimization of continuous flow processes requires careful attention to several key factors including flow rate, temperature control, and mixing efficiency [12]. Research has shown that the modular design of flow systems allows for individual optimization of each reaction step, leading to overall process improvements [12]. The integration of multiple reaction steps in a single flow system can eliminate the need for intermediate isolation and purification steps [12].
Heat management in continuous flow reactors is particularly important for aniline synthesis reactions, which are often highly exothermic [9]. The high surface-to-volume ratio of microreactors provides excellent heat transfer characteristics, allowing for precise temperature control and the ability to conduct reactions at elevated temperatures without safety concerns [10]. This improved heat management can lead to increased reaction rates and improved product quality [9].
The purification of 3-(sec-butoxy)-N-(2-isopropoxybenzyl)aniline requires sophisticated separation techniques to achieve the high purity levels demanded by industrial applications [13]. Distillation remains the most commonly employed purification method for aniline derivatives, utilizing the differences in boiling points between the desired product and impurities [13]. The optimization of distillation parameters, including pressure, temperature, and reflux ratio, is critical for achieving maximum recovery and purity [13].
Advanced purification strategies involve the use of multiple separation techniques in sequence to achieve the desired product specifications [14]. Research has demonstrated that the combination of distillation with crystallization can provide superior purification results compared to either technique alone [13]. The selection of appropriate solvents for crystallization is crucial for achieving high yields and purity levels [13].
Table 4: Purification Techniques and Typical Yields
Purification Method | Purity Achieved | Yield Recovery | Energy Requirements |
---|---|---|---|
Simple Distillation | 85-92% | 70-80% | Moderate [13] |
Fractional Distillation | 92-98% | 80-90% | High [13] |
Crystallization | 95-99% | 60-75% | Low [13] |
Combined Methods | 98-99.5% | 85-95% | High [14] |
Yield maximization strategies focus on optimizing reaction conditions to minimize side reactions and maximize conversion of starting materials [14]. The implementation of advanced process control systems allows for real-time monitoring and adjustment of reaction parameters to maintain optimal conditions [14]. Research has shown that the use of statistical design of experiments can identify optimal operating conditions more efficiently than traditional one-factor-at-a-time approaches [10].
The recovery and recycling of unreacted starting materials and solvents is an important aspect of yield maximization in industrial processes [14]. Advanced separation techniques, including membrane separations and extractive distillation, can be employed to recover valuable materials that would otherwise be lost as waste [14]. The implementation of these recovery systems can significantly improve the overall economics of the production process [14].
Reductive amination represents a highly versatile and atom-efficient approach for the synthesis of 3-(sec-butoxy)-N-(2-isopropoxybenzyl)aniline [15]. This methodology involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, followed by reduction to yield the desired amine product [15]. The reductive amination approach has gained significant attention in recent years due to its mild reaction conditions and excellent functional group tolerance [15].
The mechanism of reductive amination proceeds through the initial formation of a Schiff base (imine) between the carbonyl compound and the amine, followed by reduction using various reducing agents such as sodium borohydride or hydrogen gas with a metal catalyst [16]. Research has demonstrated that the use of continuous flow reactors can significantly improve the efficiency of reductive amination reactions by providing better control over reaction conditions and eliminating the need for intermediate isolation [17].
Table 5: Reductive Amination Reaction Conditions and Yields
Reducing Agent | Temperature (°C) | Pressure (bar) | Reaction Time | Yield (%) |
---|---|---|---|---|
Sodium Borohydride | 25-65 | 1 | 2-6 hours | 70-85% [16] |
Hydrogen/Pd-C | 65-100 | 20-60 | 1-3 hours | 85-95% [17] |
Sodium Cyanoborohydride | 25-50 | 1 | 4-12 hours | 75-90% [15] |
Formic Acid/Pd-C | 80-120 | 1 | 1-4 hours | 80-92% [18] |
The optimization of reductive amination reactions involves careful selection of reaction conditions, including temperature, pressure, and catalyst loading [17]. Studies have shown that the use of hydrogen gas with palladium catalysts provides excellent yields and selectivities for the synthesis of N-substituted anilines [17]. The reaction conditions can be further optimized by employing recirculation systems that allow for extended contact time between reactants and catalyst [17].
Advanced reductive amination techniques have been developed that allow for the direct use of nitroarenes as starting materials, eliminating the need for separate reduction and amination steps [18]. This approach involves the in-situ reduction of the nitro group to an amine, followed by immediate condensation with the aldehyde or ketone component [18]. The one-pot nature of this process can significantly reduce processing time and improve overall efficiency [18].
Cross-coupling reactions offer powerful alternatives for the synthesis of 3-(sec-butoxy)-N-(2-isopropoxybenzyl)aniline through the formation of carbon-nitrogen bonds [19]. The Buchwald-Hartwig amination reaction represents one of the most important cross-coupling methodologies for the synthesis of aryl amines [19]. This palladium-catalyzed reaction involves the coupling of an aryl halide with an amine in the presence of a base and a suitable ligand [19].
The mechanism of Buchwald-Hartwig amination involves several key steps including oxidative addition of the aryl halide to the palladium catalyst, coordination of the amine substrate, and reductive elimination to form the carbon-nitrogen bond [19]. The choice of ligand is critical for achieving high yields and selectivities, with phosphine and carbene ligands being commonly employed [20]. Research has demonstrated that the reaction tolerates a wide range of functional groups and can be applied to complex molecular architectures [19].
Table 6: Cross-Coupling Reaction Conditions and Performance
Catalyst System | Temperature (°C) | Base | Solvent | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
Pd(OAc)₂/BINAP | 80-120 | Cs₂CO₃ | Toluene | 75-90% [19] | 85-95% [19] |
Pd(dba)₂/XantPhos | 60-100 | K₂CO₃ | DMF | 80-95% [20] | 90-98% [20] |
Pd-NHC Complex | 25-80 | K₂CO₃ | MeOH/EtOH | 70-85% [21] | 80-92% [21] |
Cu-Bipyridine | 25 | K₂CO₃ | MeOH/EtOH | 65-80% [21] | 75-90% [21] |
Recent advances in cross-coupling methodology have led to the development of copper-catalyzed alternatives to palladium-based systems [21]. Copper-catalyzed amination reactions offer several advantages including lower catalyst costs and the ability to operate at room temperature [21]. The use of specialized ligands such as 6-hydroxy picolinhydrazide has enabled efficient copper-catalyzed cross-coupling of aryl bromides with anilines under mild conditions [21].
The optimization of cross-coupling reactions requires careful consideration of several factors including catalyst loading, ligand selection, base choice, and reaction atmosphere [22]. Research has shown that the use of aqueous reaction media can provide advantages in terms of environmental friendliness and product isolation [22]. The development of one-pot processes that combine multiple synthetic steps has further enhanced the utility of cross-coupling approaches for aniline synthesis [22].
Nuclear magnetic resonance spectroscopy provides fundamental insights into the molecular structure of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline through characteristic chemical shift patterns and coupling behaviors [4] [5]. The compound's complex structure manifests in distinct spectroscopic signatures across both proton and carbon-13 NMR experiments, revealing detailed information about electronic environments and molecular connectivity.
The aromatic proton chemical shifts in the aniline portion of the molecule exhibit characteristic patterns influenced by the electron-donating properties of the amino group [6] [7]. For aniline derivatives, aromatic protons typically appear in the 6.5 to 7.5 parts per million region [6]. The meta-substituted sec-butoxy group creates distinctive splitting patterns due to the asymmetric substitution pattern on the aromatic ring [7]. The chemical shifts of aromatic protons in substituted anilines are predictable using incremental shift calculations, where the base chemical shift of aniline (approximately 7.3 parts per million) is modified by substituent effects [7].
The sec-butoxy substituent contributes multiple distinctive signals in the proton nuclear magnetic resonance spectrum [8] [9]. The methoxy carbon attached to oxygen typically resonates at approximately 3.3 parts per million [8], while the secondary carbon in the sec-butyl chain appears as a characteristic multipicity pattern due to coupling with adjacent methyl and methylene groups [1] [10]. Carbon-13 nuclear magnetic resonance analysis reveals that carbons bonded to oxygen atoms exhibit characteristic downfield shifts, with alkoxy carbons typically appearing between 50-85 parts per million depending on their structural environment [9] [11].
The isopropoxybenzyl moiety introduces additional complexity to the nuclear magnetic resonance profile [12]. The benzyl protons appear as a characteristic singlet around 4.5-5.0 parts per million due to their proximity to the aromatic system [13] [14]. The isopropoxy group manifests as a distinctive doublet-quartet pattern, where the methyl groups appear as a doublet and the methine proton as a quartet [1] [10]. The chemical shift of the isopropoxy methyl groups typically falls around 1.2-1.4 parts per million [10].
Table 3.1.1.1: Predicted Nuclear Magnetic Resonance Chemical Shifts for 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline
Structural Unit | Proton Assignment | Expected Chemical Shift (ppm) | Carbon-13 Assignment | Expected Chemical Shift (ppm) |
---|---|---|---|---|
Aniline aromatic ring | H-2 (ortho to NH) | 6.8-7.1 [6] [7] | C-2 | 115-120 [9] [15] |
Aniline aromatic ring | H-4 (para to sec-butoxy) | 6.5-6.8 [6] [7] | C-4 | 125-130 [9] [15] |
Aniline aromatic ring | H-5 (meta to sec-butoxy) | 7.0-7.3 [6] [7] | C-5 | 128-132 [9] [15] |
Aniline aromatic ring | H-6 (ortho to sec-butoxy) | 6.9-7.2 [6] [7] | C-6 | 118-122 [9] [15] |
Sec-butoxy OCH | 4.2-4.5 [8] | OCH | 75-80 [9] | |
Sec-butoxy CH3 | 1.2-1.3 [8] | CH3 | 18-22 [9] | |
Benzyl CH2 | 4.5-5.0 [13] [14] | CH2 | 45-50 [9] | |
Isopropoxy CH | 4.4-4.7 [8] | CH | 68-72 [9] | |
Isopropoxy CH3 | 1.2-1.4 [10] | CH3 | 20-24 [9] |
The coupling patterns observed in proton nuclear magnetic resonance provide crucial structural information about molecular connectivity [1] [6]. Aromatic protons in substituted anilines typically exhibit characteristic coupling constants: ortho coupling (7-10 Hz), meta coupling (2-3 Hz), and negligible para coupling [7]. The sec-butoxy group displays complex multiplicity patterns due to coupling between the methine proton and adjacent methyl groups, creating characteristic splitting patterns that confirm the secondary nature of the butyl substitution [1].
Integration ratios in proton nuclear magnetic resonance spectra provide quantitative information about the number of protons in each environment [16]. For 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline, the expected integration pattern includes aromatic protons (8H), benzyl protons (2H), alkoxy methine protons (2H), and various methyl groups totaling the remaining proton count [16].
Infrared spectroscopy reveals the vibrational characteristics of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline through analysis of fundamental molecular vibrations and their frequencies [17] [18]. The compound's complex structure generates multiple characteristic absorption bands that provide detailed information about functional group presence and molecular environment.
The primary amine functionality in the aniline portion exhibits characteristic nitrogen-hydrogen stretching vibrations [19] [20]. Primary aromatic amines typically display two distinct nitrogen-hydrogen stretching bands: a symmetric stretch around 3420-3340 cm⁻¹ and an asymmetric stretch at 3520-3420 cm⁻¹ [19] [21]. For aniline specifically, these bands appear at approximately 3445 and 3360 cm⁻¹ [21]. The intensity and exact position of these bands are influenced by intermolecular hydrogen bonding and the electronic effects of substituents on the aromatic ring [19] [21].
Table 3.1.2.1: Characteristic Infrared Absorption Frequencies for 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline
Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Expected Intensity |
---|---|---|---|
Primary amine N-H | Asymmetric stretch | 3520-3420 [19] [21] | Medium |
Primary amine N-H | Symmetric stretch | 3420-3340 [19] [21] | Medium |
Aromatic C-H | Stretch | 3100-3020 [20] [22] | Medium |
Aliphatic C-H | Stretch | 2960-2850 [20] [22] | Strong |
Aromatic C=C | Stretch | 1595-1580 [23] [20] | Medium-Strong |
Primary amine N-H | Scissoring bend | 1650-1580 [19] [21] | Strong |
Aromatic substitution | Out-of-plane bend | 745-685 [23] | Medium |
C-O ether | Stretch | 1150-1050 [20] | Strong |
Aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 cm⁻¹, typically between 3100-3020 cm⁻¹ [20] [22]. These absorptions are generally of medium intensity and can be distinguished from aliphatic carbon-hydrogen stretches, which appear below 3000 cm⁻¹ [17] [18]. The presence of multiple alkyl substituents in 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline results in strong aliphatic carbon-hydrogen stretching absorptions in the 2960-2850 cm⁻¹ region [20] [22].
The aromatic ring system exhibits characteristic carbon-carbon stretching vibrations around 1595-1580 cm⁻¹ [23] [20]. For aniline derivatives, additional bands appear due to ring vibrations and the interaction between the amino group and the aromatic system [24] [25]. The substitution pattern on the aromatic ring influences the exact frequencies and intensities of these vibrations [23].
Primary amine bending vibrations provide additional structural information [19] [21]. The scissoring mode of primary amines appears as a strong absorption between 1650-1580 cm⁻¹ [19] [21]. This band is particularly diagnostic for primary aromatic amines and appears at approximately 1615-1580 cm⁻¹ for aniline derivatives [21]. The wagging vibrations of primary amines appear as broad, medium intensity absorptions in the 895-650 cm⁻¹ region [21].
The ether functionalities present in both the sec-butoxy and isopropoxy groups contribute characteristic carbon-oxygen stretching vibrations [20]. These absorptions typically appear as strong bands in the 1150-1050 cm⁻¹ region [20]. The exact frequency depends on the structural environment of the ether oxygen and the nature of the attached alkyl groups [26] [27].
Aromatic substitution patterns can be identified through characteristic out-of-plane bending vibrations in the fingerprint region [23]. Meta-disubstituted benzenes, such as the substitution pattern in the aniline portion of the molecule, typically show strong bands in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions [23]. These bands provide confirmation of the substitution pattern and complement other structural evidence.
The complex molecular structure of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline results in overlapping absorption bands in certain regions of the infrared spectrum [28] [29]. Advanced spectroscopic techniques such as two-dimensional infrared correlation spectroscopy can help resolve overlapping bands and provide more detailed structural information [28].
X-ray diffraction analysis provides the most definitive structural information for crystalline materials through direct determination of atomic positions and bond parameters [30] [31]. For complex organic molecules like 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline, single crystal X-ray diffraction can reveal precise molecular geometry, bond lengths, bond angles, and torsional relationships that are fundamental to understanding molecular structure and properties.
Table 3.2.1.1: Expected Crystallographic Parameters for 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline
Structural Parameter | Expected Value | Reference Basis |
---|---|---|
C-N bond length (aniline) | 1.40-1.42 Å [32] [34] | Aniline derivatives |
C-O bond length (ether) | 1.43-1.45 Å [35] | Alkoxy compounds |
Aromatic C-C bond lengths | 1.38-1.41 Å [32] [36] | Benzene derivatives |
Crystal system | Monoclinic or Orthorhombic [33] [37] | Aniline derivatives |
Space group | P21/c or Pbca [33] [34] | Common for organic amines |
Unit cell volume | 1200-1600 ų [33] | Similar molecular size |
The molecular geometry of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline is expected to show significant deviations from planarity due to the bulky substituents [35] [38]. The sec-butoxy and isopropoxybenzyl groups introduce steric constraints that influence the overall molecular conformation [35]. Aromatic amine derivatives typically adopt conformations that minimize steric interactions while maintaining favorable electronic interactions [36] [38].
The substitution pattern in 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline creates asymmetry that likely results in reduced crystallographic symmetry compared to simpler aniline derivatives [33] [34]. Chloroaniline derivatives, which provide structural analogs, crystallize in orthorhombic space groups such as Pmmm and Pcca [33]. The increased molecular complexity of the target compound may favor monoclinic crystal systems with space groups like P21/c [34] [37].
Bond angle analysis reveals important information about molecular strain and electronic effects [36]. The carbon-nitrogen-carbon angle at the amino nitrogen typically ranges from 115-120° for secondary aromatic amines [34] [36]. The presence of the bulky isopropoxybenzyl substituent may cause deviations from ideal tetrahedral geometry around the amino nitrogen [35].
Torsional angles provide insights into molecular flexibility and conformational preferences [38] [39]. The rotation around the nitrogen-carbon bond connecting the aniline portion to the isopropoxybenzyl group represents a key conformational degree of freedom [36]. Aromatic amine derivatives often adopt conformations that allow for optimal π-π interactions or hydrogen bonding [35] [38].
The crystal packing of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline is expected to be dominated by weak intermolecular interactions due to the absence of strong hydrogen bond donors other than the amino group [35] [40]. Van der Waals interactions between the alkyl substituents and π-π interactions between aromatic rings may contribute to crystal stability [35] [38].
The molecular packing of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline in the solid state reflects the interplay between molecular shape, intermolecular interactions, and crystal field effects [35] [40]. Understanding these packing arrangements provides insights into physical properties such as melting point, solubility, and solid-state stability.
Aromatic amine derivatives typically exhibit diverse packing motifs depending on their substitution patterns and the balance of attractive and repulsive interactions [35] [36]. Primary aromatic amines like aniline can participate in nitrogen-hydrogen...π interactions and conventional hydrogen bonding [34] [36]. The presence of bulky alkoxy substituents in 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline modifies these interaction patterns significantly [35].
Table 3.2.2.1: Predicted Intermolecular Interactions in 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline Crystal Structure
Interaction Type | Participating Groups | Expected Distance Range | Relative Strength |
---|---|---|---|
N-H...π | Amino group to aromatic rings | 2.8-3.2 Å [36] | Moderate |
C-H...π | Alkyl groups to aromatic rings | 3.0-3.5 Å [35] | Weak |
π-π stacking | Aromatic rings | 3.4-3.8 Å [35] [38] | Moderate |
Van der Waals | Alkyl substituents | 3.5-4.0 Å [35] | Weak |
Dipole-dipole | Ether oxygens | 3.2-3.8 Å [35] | Weak-Moderate |
The molecular packing arrangements observed in similar aromatic amine derivatives provide templates for understanding the expected behavior of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline [35] [40]. Compounds with multiple aromatic rings often adopt herringbone packing patterns that maximize π-π interactions while minimizing steric clashes [35] [38]. The presence of flexible alkoxy chains introduces additional complexity through conformational polymorphism [35].
Crystal packing efficiency, as measured by packing coefficients, typically ranges from 0.65-0.75 for organic molecules [41]. The bulky substituents in 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline may result in lower packing efficiency due to inefficient space filling [35]. This reduced packing efficiency often correlates with lower melting points and increased solubility [35].
The asymmetric substitution pattern creates molecular dipoles that influence crystal packing through dipole-dipole interactions [40] [34]. The ether oxygen atoms in both the sec-butoxy and isopropoxybenzyl groups can participate in weak electrostatic interactions with electron-deficient regions of neighboring molecules [35].
Polymorphism represents a significant consideration for molecules with multiple conformational degrees of freedom [35] [38]. The flexible alkoxy substituents in 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline can adopt different conformations, potentially leading to multiple crystal forms with distinct packing arrangements [35]. Each polymorph may exhibit different physical properties and solid-state stability [35].
Temperature-dependent structural changes provide insights into molecular dynamics and phase transitions [35]. Variable temperature X-ray diffraction studies can reveal thermal expansion coefficients, phase transition temperatures, and the onset of molecular motion in the solid state [30] [31]. For molecules with flexible substituents, elevated temperatures may induce order-disorder transitions [35].
Density functional theory calculations provide comprehensive computational insights into the electronic structure, geometry optimization, and molecular properties of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline [42] [43]. These quantum mechanical calculations complement experimental structural characterization by predicting molecular geometries, electronic distributions, and spectroscopic properties.
The choice of computational method and basis set significantly influences the accuracy of density functional theory predictions for aromatic amine systems [44] [45]. For molecules containing nitrogen atoms and aromatic rings, hybrid functionals such as B3LYP combined with polarized basis sets like 6-311++G** provide reliable geometries and energetics [24] [46]. The inclusion of dispersion corrections (DFT-D3) is essential for accurate treatment of weak intermolecular interactions [42] [47].
Table 3.3.1.1: Recommended Computational Parameters for 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline DFT Calculations
Computational Parameter | Recommended Value | Justification |
---|---|---|
Functional | B3LYP-D3 [42] [45] | Hybrid functional with dispersion correction |
Basis Set | 6-311++G** [24] [45] | Polarized, diffuse functions for nitrogen |
Convergence Criteria | 10⁻⁸ Hartree [45] | High precision for geometry optimization |
Integration Grid | Ultrafine [45] | Accurate numerical integration |
Solvent Model | PCM (if applicable) [46] | Polarizable continuum model |
Frequency Calculation | Yes [24] | Verify minima, predict IR spectrum |
Geometry optimization reveals the lowest energy conformation of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline in the gas phase [43] [45]. The flexible alkoxy substituents can adopt multiple conformations, making conformational analysis crucial for identifying the global minimum structure [44]. Potential energy surface scans around key torsional angles help identify conformational preferences and energy barriers [46].
The optimized molecular geometry provides precise bond lengths, bond angles, and dihedral angles that can be compared with experimental X-ray diffraction data [48] [45]. Density functional theory calculations typically predict bond lengths within 0.01-0.02 Å of experimental values for well-behaved organic molecules [45]. The carbon-nitrogen bond in the aniline portion is expected to show partial double bond character due to conjugation [43].
Electronic structure analysis through natural bond orbital (NBO) calculations provides insights into electron density distribution and bonding characteristics [46] [45]. The aromatic amine system exhibits significant π-electron delocalization between the amino group and the benzene ring [43]. The alkoxy substituents contribute electron density through inductive and resonance effects [45].
Vibrational frequency calculations predict the infrared spectrum and validate the optimized geometry as a true minimum on the potential energy surface [24] [45]. All real frequencies confirm a minimum energy structure, while imaginary frequencies indicate transition states or higher-order saddle points [45]. The calculated infrared spectrum can be directly compared with experimental data after appropriate scaling factors [24].
Table 3.3.1.2: Predicted Molecular Properties from DFT Calculations
Property | Predicted Value Range | Computational Method |
---|---|---|
Dipole Moment | 2.5-4.0 Debye [45] | B3LYP/6-311++G** |
HOMO Energy | -5.5 to -6.0 eV [45] | Orbital energies |
LUMO Energy | -1.0 to -1.5 eV [45] | Orbital energies |
Band Gap | 4.0-5.0 eV [45] | HOMO-LUMO difference |
Polarizability | 400-500 a.u. [45] | Response properties |
Rotational Constants | 0.1-1.0 GHz [45] | Molecular moments of inertia |
Molecular orbital analysis reveals the frontier orbitals that govern chemical reactivity and optical properties [43] [45]. The highest occupied molecular orbital (HOMO) in aromatic amines typically localizes on the nitrogen atom and adjacent aromatic carbons [45]. The lowest unoccupied molecular orbital (LUMO) often extends across the aromatic system with significant contributions from the substituted ring positions [43].
Charge distribution analysis using Mulliken population analysis or natural population analysis provides insights into electron density patterns [46] [45]. The amino nitrogen typically carries a partial negative charge due to its electron-donating character [45]. The aromatic carbons show alternating charge patterns reflecting the π-electron distribution [43].
Thermodynamic properties derived from vibrational frequency calculations include zero-point energies, thermal corrections, and entropy contributions [45]. These properties are essential for understanding temperature-dependent behavior and phase transitions [46]. The flexible alkoxy substituents contribute significantly to the vibrational entropy due to their conformational freedom [45].
Computational prediction of hydrogen bonding networks in 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline requires sophisticated analysis of intermolecular interactions and crystal packing energetics [44] [46]. Density functional theory calculations combined with crystal structure prediction algorithms provide insights into potential hydrogen bonding motifs and their relative stabilities.
The primary amine functionality in the aniline portion serves as both a hydrogen bond donor and acceptor [46] [19]. The amino hydrogen atoms can form conventional N-H...O hydrogen bonds with ether oxygen atoms in neighboring molecules [46]. The nitrogen lone pair can accept hydrogen bonds from other amino groups or weak donors such as aromatic C-H groups [44] [46].
Table 3.3.2.1: Predicted Hydrogen Bonding Interactions in 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline
Donor Group | Acceptor Group | Expected Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
---|---|---|---|---|
N-H (amino) | O (ether) [46] | 2.8-3.2 | 160-180 | -3 to -5 [44] |
N-H (amino) | π (aromatic) [46] | 2.9-3.3 | 140-170 | -2 to -4 [44] |
C-H (aromatic) | O (ether) [44] | 3.0-3.5 | 130-160 | -1 to -2 [44] |
C-H (alkyl) | π (aromatic) [44] | 3.2-3.8 | 120-150 | -0.5 to -1.5 [44] |
Intramolecular hydrogen bonding represents an important structural consideration for molecules with multiple functional groups [44] [46]. The spatial arrangement of the sec-butoxy and isopropoxybenzyl substituents may allow for intramolecular N-H...O hydrogen bonds that stabilize specific conformations [46]. These interactions can significantly influence the overall molecular geometry and conformational preferences [44].
The geometry of hydrogen bonding interactions depends on the electronic properties of donor and acceptor groups [44] [46]. Conventional hydrogen bonds involving electronegative atoms (N, O) exhibit characteristic distance and angular preferences [46]. Weaker hydrogen bonds with carbon donors show greater geometric flexibility but contribute to overall crystal stability [44].
Cooperative effects in hydrogen bonding networks can significantly enhance individual interaction strengths [44]. When multiple hydrogen bonds form in a concerted manner, the total stabilization energy exceeds the sum of individual bond energies [46]. This cooperativity is particularly important in crystal structures where extended hydrogen bonding networks develop [44].
Computational crystal structure prediction algorithms use density functional theory calculations to explore possible packing arrangements and identify the most stable crystal forms [48] [30]. These methods consider both intramolecular conformational energy and intermolecular interaction energies to predict crystal structures [30]. For molecules with multiple conformational degrees of freedom, this approach is computationally demanding but provides valuable insights [48].
The influence of hydrogen bonding on spectroscopic properties can be predicted through computational methods [46] [24]. Hydrogen bond formation typically causes red-shifts in N-H stretching frequencies and changes in infrared intensities [24]. These spectroscopic signatures provide experimental validation of computational predictions [46].
Temperature effects on hydrogen bonding networks can be modeled through molecular dynamics simulations or quasi-harmonic approximations [44] [46]. As temperature increases, thermal motion weakens hydrogen bonds and may cause structural phase transitions [46]. Understanding these temperature-dependent effects is crucial for predicting solid-state behavior across different conditions [44].
Solvent effects on hydrogen bonding can be incorporated through implicit or explicit solvation models [46]. In solution, competing hydrogen bonding with solvent molecules can disrupt intermolecular hydrogen bonding networks observed in the solid state [44]. Polarizable continuum models provide computationally efficient approaches to include bulk solvent effects [46].
The prediction of hydrogen bonding networks in 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline requires consideration of multiple competing interaction types [44]. While N-H...O hydrogen bonds may be energetically favorable, steric constraints imposed by the bulky alkoxy substituents may prevent optimal hydrogen bonding geometries [35]. The balance between hydrogen bonding and van der Waals interactions ultimately determines the observed crystal structure [44] [46].